2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Overview
Description
The compound “2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as benzo[b][1,4]oxazin-3-yl acetic acids . These compounds are characterized by a benzo[b][1,4]oxazin ring (a type of heterocyclic ring containing nitrogen and oxygen) attached to an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[b][1,4]oxazin ring and the acetic acid group. The presence of the chlorine atom and the ethyl group would also be significant features .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial Properties
Quinazolinone derivatives have been investigated for their antimicrobial properties and structure-activity relationships (SAR), showing promising results against various microbial strains .
Pharmaceutical Research
The pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally related to quinazolinones, make them valuable in drug research and development .
Synthesis Methods
Research has been conducted on one-pot synthesis routes for related compounds, which could be applicable to the synthesis of the compound .
Antiviral Activity
Some quinazolinone derivatives have shown antiviral activity , particularly against Newcastle disease virus, suggesting potential in antiviral therapeutics .
Therapeutic Potential
Imidazole-containing compounds, which share a heterocyclic structure with quinazolinones, have been explored for their therapeutic potential in various medical applications .
Antitumor Activities
Novel analogues of related compounds have been synthesized and evaluated for their antitumor activities against different cancer cell lines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-chloro-4-ethyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-14-9(6-12(15)16)7-17-11-4-3-8(13)5-10(11)14/h3-5,9H,2,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQAXRPXJIMGDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(COC2=C1C=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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